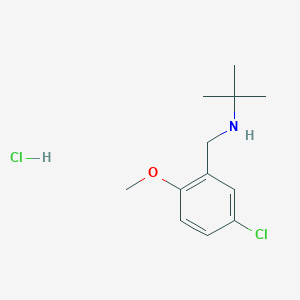
N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochloride
Vue d'ensemble
Description
N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochloride, also known as O-desmethylvenlafaxine, is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is a metabolite of venlafaxine, which is a widely used antidepressant medication. O-desmethylvenlafaxine has been the subject of scientific research due to its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine is similar to that of venlafaxine, as it inhibits the reuptake of both serotonin and norepinephrine. By blocking the reuptake of these neurotransmitters, N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine increases their availability in the synaptic cleft, which enhances their signaling and leads to the alleviation of depressive and anxiety symptoms.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine has been shown to have several biochemical and physiological effects on the brain and the body. It has been found to increase the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine. Additionally, N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine has been shown to modulate the activity of various ion channels and receptors, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments that target specific pathways or receptors. Additionally, N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine is relatively stable and can be stored for long periods of time without degradation.
One limitation of using N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine in lab experiments is that it is a metabolite of venlafaxine, which means that its effects may be confounded by the presence of other metabolites. Additionally, N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine has been shown to have low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine. One area of research is the development of new SNRIs that are based on the structure of N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine. These compounds may have improved pharmacological properties and fewer side effects than existing SNRIs.
Another area of research is the investigation of the role of N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine in the treatment of neuropathic pain. This condition is notoriously difficult to treat, and new therapies are needed to alleviate the suffering of patients.
Finally, the study of N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine may shed light on the mechanisms underlying depression and anxiety. By understanding how this compound affects neurotransmitter signaling and ion channel activity, researchers may be able to develop new treatments for these debilitating conditions.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine has been studied for its potential therapeutic applications in various medical conditions, including depression, anxiety, and neuropathic pain. It has been shown to have a higher affinity for the serotonin transporter than venlafaxine, which may contribute to its antidepressant effects. Additionally, N-(5-chloro-2-methoxybenzyl)-2-methyl-2-propanamine hydrochlorideenlafaxine has been found to have analgesic properties, which make it a potential candidate for the treatment of neuropathic pain.
Propriétés
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-9-7-10(13)5-6-11(9)15-4;/h5-7,14H,8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRDSOOHYHBIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=CC(=C1)Cl)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



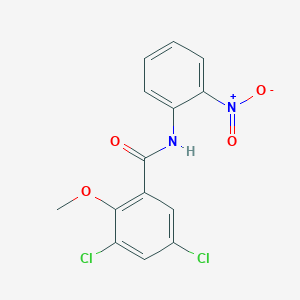
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate](/img/structure/B4407167.png)
![3-({[4-(benzyloxy)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4407180.png)
![4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl propionate](/img/structure/B4407182.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B4407203.png)
![N-(4-{[2-(benzoylamino)acetyl]amino}phenyl)benzamide](/img/structure/B4407211.png)
![4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4407212.png)
![4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4407218.png)
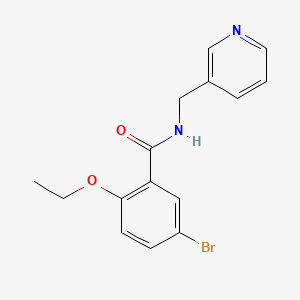
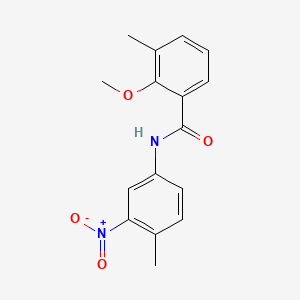
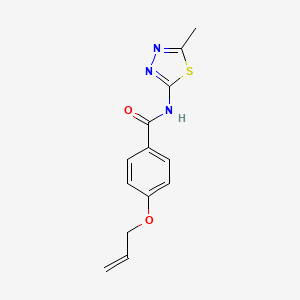
![N-(2-furylmethyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4407253.png)